C-Reactive Protein is produced in the liver and its levels increase significantly during inflammatory states, making it a valuable biomarker for various diseases, particularly cardiovascular diseases. It is classified under acute-phase proteins, which are substances whose plasma concentrations increase or decrease in response to inflammation .
The synthesis of C-Reactive Protein occurs in hepatic cells and is regulated at the transcriptional level by several pathways, notably the interleukin-1 beta/interleukin-6 signaling pathway. Upon exposure to inflammatory stimuli, transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells and signal transducer and activator of transcription 3 bind to the promoter region of the C-Reactive Protein gene, enhancing its expression .
The synthesis process can be influenced by various factors including infections, trauma, and autoimmune disorders. In these conditions, damage-associated molecular patterns and pathogen-associated molecular patterns activate pattern recognition receptors on innate immune cells, leading to an increased production of C-Reactive Protein .
C-Reactive Protein exists primarily in a pentameric form consisting of five non-covalently linked monomers arranged symmetrically around a central pore. Each monomer contains a calcium-dependent phosphocholine binding site which is critical for its biological function . The molecular mass of the pentameric structure is approximately 120 kDa.
C-Reactive Protein participates in several biochemical reactions primarily related to immune response. It binds to phosphocholine on the surfaces of necrotic or apoptotic cells and bacteria, activating the classical complement pathway through C1q binding. This process enhances opsonization, leading to increased phagocytosis by immune cells such as macrophages .
C-Reactive Protein serves as a significant biomarker for various clinical applications:
The identification of CRP-3 (Pentraxin 3, PTX3) emerged from early 1990s research on inflammatory genes, distinct from the classical short pentraxin C-reactive protein (CRP). Unlike hepatocyte-derived CRP, PTX3 was cloned as an interleukin-1 (IL-1)-inducible gene in endothelial cells and fibroblasts, marking it as the first characterized long pentraxin [5] [9]. The "3" in CRP-3 denotes its position within the pentraxin superfamily and differentiates it from CRP (PTX1) and serum amyloid P component (SAP/PTX2). This nomenclature reflects structural and functional divergence, with PTX3 encoded by a separate gene locus on chromosome 3 in humans [5] [6]. Its discovery resolved a key limitation of CRP: the inability to reflect local tissue inflammation, as PTX3 is produced extra-hepatically at injury sites by somatic and immune cells [5] [9].
Table 1: Key Milestones in CRP-3 Characterization
Year | Discovery | Significance |
---|---|---|
1992 | Cloning as IL-1-inducible gene | Identified as a novel long pentraxin |
1997 | Recognition as microbial pattern receptor | Established role in innate immunity |
2002 | Gene-targeted mouse models developed | Demonstrated non-redundant roles in infection/female fertility |
2022 | Cryo-EM structure resolved | Revealed octameric organization with D4 symmetry |
CRP-3 exemplifies deep evolutionary conservation within humoral immunity. Pentraxins trace back ~500 million years, with homologs in arthropods (e.g., Limulus polyphemus CRP) and molluscs (e.g., Achatina fulica CRP) [10]. While vertebrate CRP is hepatically synthesized and inflammation-inducible, invertebrate CRP is constitutively expressed in hemolymph—comprising 1-5 mg/mL in Achatina, where it functions in bacterial agglutination and heavy metal detoxification [10]. PTX3 retains this ancestral link through its role as a soluble pattern recognition receptor (PRR). Crucially, its gene structure and promoter elements (NF-κB, AP-1 binding sites) are conserved from mice to humans, unlike CRP, which diverges significantly in rodents [5] [6]. This conservation enabled mechanistic studies in gene-targeted mice, revealing PTX3's non-redundant functions in antifungal immunity and matrix organization [5] [9].
Table 2: Evolutionary Trajectory of Pentraxins
Clade | Expression Profile | Key Functions | CRP-3 Ortholog Status |
---|---|---|---|
Arthropods | Constitutive (hemolymph) | Bacterial agglutination, metal sequestration | Absent (short CRP only) |
Molluscs | Constitutive (gender-variable) | Apoptosis-like bacterial killing, redox modulation | Absent |
Fish/Amphibians | Inducible (multi-gene groups) | Antimicrobial defense, opsonization | Present (Group II CRP/SAP) |
Mammals | Local inducible (PTX3) | Pathogen recognition, complement regulation, matrix remodeling | Present (conserved synteny) |
CRP-3 is classified within the long pentraxin subfamily based on its domain architecture: an N-terminal leader sequence, a unique 178-amino-acid N-terminal domain, and a C-terminal pentraxin domain. This contrasts sharply with short pentraxins (CRP, SAP), which lack the extended N-terminus and form pentameric rings [3] [9]. High-resolution Cryo-EM analyses reveal PTX3 assembles into an octameric structure with D4 symmetry—a dimer of tetramers stabilized by disulfide bonds. Each tetramer forms a planar ring, with two rings stacked via C-terminal interactions (Fig 1B) [9]. This architecture enables multivalent ligand binding unavailable to pentameric CRP.
Functionally, PTX3 bridges innate immunity and tissue remodeling through distinct domains:
PTX3’s functional repertoire diverges from short pentraxins:
Table 3: Structural and Functional Signatures of Pentraxin Subfamilies
Feature | Short Pentraxins (CRP/SAP) | CRP-3 (PTX3) |
---|---|---|
Quaternary Structure | Cyclic pentamer (CRP); decamer (SAP) | Octamer (dimer of tetramers) with D4 symmetry |
Synthesis Site | Primarily hepatocytes | Somatic/immune cells (DCs, endothelia, fibroblasts) |
Induction Trigger | IL-6-dependent (systemic) | TLR agonists, TNF-α, IL-1β (local) |
Key Ligands | Phosphocholine, chromatin, C1q (Ca²⁺-dependent) | FGF2, C1q, factor H, HA, microbial moieties (Ca²⁺-independent) |
Complement Interaction | Classical pathway activation | Alternative pathway regulation |
Matrix Role | Minimal | HA cross-linking, fibrinolytic scaffold incorporation |
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